molecular formula C13H18BrN B1526407 1-(2-Bromobenzyl)-4-methylpiperidine CAS No. 1057268-39-9

1-(2-Bromobenzyl)-4-methylpiperidine

Cat. No. B1526407
CAS RN: 1057268-39-9
M. Wt: 268.19 g/mol
InChI Key: LUIZXGCIQMOWCQ-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-methylpiperidine is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized by a one-step nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure was further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, benzyl bromide, which has a bromomethyl group like the compound , can undergo reactions such as free radical halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Bromobenzyl bromide is a colorless liquid with lachrymatory properties . It has a CAS Number of 1459-22-9 and a molecular weight of 254.17 .

Scientific Research Applications

Synthesis and Derivative Formation

Research involving 1-(2-Bromobenzyl)-4-methylpiperidine focuses on its utility in synthesizing various organic compounds. For instance, it has been used in the practical synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil via the Mannich reaction, showcasing its role in creating complex molecular structures with potential biological activities (Tomasz Pospieszny & E. Wyrzykiewicz, 2008). This demonstrates the compound's significance in organic synthesis, particularly in constructing molecules with therapeutic potential.

Antibacterial Evaluation

Another study highlights the synthesis of 1,3,4-oxadiazole derivatives, incorporating this compound, and their subsequent evaluation for antibacterial properties. The synthesized molecules exhibited valuable antibacterial results, emphasizing the compound's role in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Enantioselective Catalysis

The compound has also been investigated in enantioselective catalysis, where it was used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the formation of chiral 3-benzylpiperidine derivatives. This process is significant for the synthesis of biologically active compounds, showcasing the compound's utility in creating enantioselective catalysts for pharmaceutical synthesis (Yaomin Wang et al., 2018).

Biological and Pharmacological Applications

Furthermore, this compound derivatives have been synthesized and evaluated for their biological activities, including antibacterial and anti-enzymatic activities. This underscores the compound's potential in the development of new therapeutic agents with diverse biological activities (A. Rehman et al., 2019).

Safety and Hazards

The safety data sheet for 2-Bromobenzyl bromide indicates that it is a corrosive material and is harmful if swallowed or inhaled . It can cause severe skin burns and eye damage .

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is needed to fully understand the potential applications and hazards of this compound .

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIZXGCIQMOWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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